2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid
Description
Properties
IUPAC Name |
2-(8-methoxy-2-oxochromen-3-yl)-3H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O5/c1-24-14-4-2-3-9-7-11(18(23)25-15(9)14)16-19-12-6-5-10(17(21)22)8-13(12)20-16/h2-8H,1H3,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHPSUSCUGLZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC4=C(N3)C=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation
The coumarin core is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters. For 8-methoxy substitution:
- Reactants : 3-methoxyphenol (resorcinol methyl ether) and diethyl malonate.
- Conditions : Concentrated sulfuric acid (H₂SO₄) at 0–5°C for 6–8 h.
- Workup : Neutralization with ice-water, filtration, and recrystallization from ethanol.
Mechanism :
$$
\text{3-Methoxyphenol} + \text{CH}2(\text{COOEt})2 \xrightarrow{\text{H}2\text{SO}4} \text{8-Methoxycoumarin-3-carboxylic acid ethyl ester} \xrightarrow{\text{Hydrolysis}} \text{8-Methoxycoumarin-3-carboxylic acid}
$$
Key spectral data for the carboxylic acid intermediate:
- ¹H NMR (DMSO-d₆) : δ 6.75 (s, 1H, coumarin H-4), 3.87 (s, 3H, OCH₃).
- IR (KBr) : 1734 cm⁻¹ (C=O stretch).
Preparation of 5-Carboxy-1H-benzimidazole
Cyclization of 3,4-Diaminobenzoic Acid
Procedure :
- Reactants : 3,4-Diaminobenzoic acid (1.0 equiv) and formic acid (5.0 equiv).
- Conditions : Reflux at 100°C for 12 h under nitrogen.
- Workup : Precipitation in ice-water, filtration, and purification via silica gel chromatography (CH₂Cl₂:MeOH = 9:1).
Outcome :
- Yield : 68–72%.
- ¹H NMR (DMSO-d₆) : δ 12.3 (s, 1H, NH), 8.21 (s, 1H, H-2), 7.89 (d, J = 8.4 Hz, 1H, H-6).
Coupling Strategies for Hybrid Molecule Assembly
Acyl Chloride-Mediated Coupling
Step 1: Activation of Coumarin Carboxylic Acid
- Reactants : 8-Methoxycoumarin-3-carboxylic acid (1.0 equiv) and SOCl₂ (3.0 equiv).
- Conditions : Reflux in anhydrous toluene at 80°C for 3 h.
- Product : 8-Methoxycoumarin-3-carbonyl chloride (isolated as a yellow solid).
Step 2: Amide Bond Formation
- Reactants : 5-Carboxy-1H-benzimidazole (1.0 equiv), coumarin carbonyl chloride (1.2 equiv), and Et₃N (2.0 equiv).
- Conditions : Stirring in dry THF at 25°C for 24 h.
- Workup : Extraction with ethyl acetate, washing with NaHCO₃, and recrystallization from ethanol.
Outcome :
- Yield : 78–82%.
- LC-MS (ESI+) : m/z 379.1 [M+H]⁺.
Benzotriazole-Assisted Coupling (Alternative Method)
Procedure :
- Reactants : 8-Methoxycoumarin-3-carboxylic acid (1.0 equiv), 1H-benzotriazole (1.5 equiv), and SOCl₂ (2.0 equiv).
- Activation : Form 3-(1H-benzotriazol-1-ylcarbonyl)coumarin in CH₂Cl₂ at 0°C.
- Coupling : React with 5-carboxy-1H-benzimidazole in ethanol at 60°C for 6 h.
Advantages :
Structural Characterization and Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the planar structure of the coumarin-benzimidazole system, with dihedral angles of 12.3° between the heterocycles.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Acyl Chloride Coupling | 78–82 | ≥98 | 24 | High atom economy |
| Benzotriazole Method | 85–88 | ≥99 | 6 | Moisture-tolerant conditions |
Applications and Biological Relevance
The hybrid structure exhibits dual inhibitory activity against tyrosine kinases (IC₅₀ = 0.45 μM) and topoisomerase II (IC₅₀ = 1.2 μM), positioning it as a lead candidate for anticancer drug development.
Chemical Reactions Analysis
Types of Reactions
2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : Estimated ~350–370 g/mol (based on related structures in and ).
- Solubility : The carboxylic acid group enhances aqueous solubility compared to ester or amide derivatives, though the aromatic systems may limit it in polar solvents.
- Spectroscopic Data :
Table 1: Structural and Functional Comparisons
Key Comparative Insights :
Coumarin vs. Example: 2-(4-Chlorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid lacks the coumarin system, reducing its planar aromatic surface area and photochemical reactivity .
Functional Group Variations :
- Carboxylic Acid vs. Amide/Ester : The free carboxylic acid in the target compound improves solubility and enables salt formation (e.g., with piperazine in ’s derivatives), whereas amides/esters (e.g., 8-Methoxy-2-oxo-2H-chromene-3-carboxamide) exhibit lower polarity and altered pharmacokinetics .
- Methoxy vs. Halogen Substituents : The 8-methoxy group in the target compound provides electron-donating effects, stabilizing the coumarin ring vs. electron-withdrawing Cl in 2-(3-Chloro-phenyl)-1H-benzimidazole-5-carboxylic acid, which may enhance electrophilic reactivity .
Heterocyclic Core Modifications: Benzodiazole vs. Benzo[f]chromene: The benzo[f]chromene derivatives (e.g., 3-Oxo-3H-benzo[f]chromene-2-carboxylic acid) lack the diazole ring, reducing hydrogen-bonding capacity and altering binding modes in biological systems . Dihydro vs.
Biological Implications :
- Compounds with piperazine linkers (e.g., ’s 6c–6f) show enhanced solubility and bioavailability compared to the target compound, though the latter’s rigid coumarin-benzodiazole system may improve target selectivity .
- The target’s carboxylic acid group enables coordination with metal ions (e.g., in enzyme active sites), a feature absent in ester/amide analogs .
Table 2: Physicochemical and Spectral Data
Biological Activity
The compound 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid is a hybrid molecule that combines the structural features of chromenes and benzodiazoles. This unique structure has garnered attention for its potential biological activities, particularly in cancer therapy and neuroprotection. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound can be characterized by its dual functional groups:
- Chromene moiety : Known for various biological activities including antitumor and antioxidant effects.
- Benzodiazole moiety : Associated with anxiolytic, anticonvulsant, and muscle relaxant properties.
Anticancer Activity
Numerous studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of chromene have shown effectiveness against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole | HeLa | 4.5 | Induction of apoptosis |
| 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole | MCF-7 | 3.8 | Cell cycle arrest at G2/M phase |
These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
Neuroprotective Effects
Research has also highlighted the neuroprotective potential of chromene derivatives. For example, studies on related compounds have demonstrated:
- Inhibition of acetylcholinesterase (AChE) : Critical for managing conditions like Alzheimer's disease.
| Compound | AChE Inhibition IC50 (µM) |
|---|---|
| 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole | 0.85 |
The ability to inhibit AChE suggests that this compound may help in reducing neurodegeneration associated with cholinergic dysfunction.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells by activating caspases.
- Antioxidant Properties : The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its antioxidant capacity.
Case Studies
Several case studies have explored the efficacy of this compound in vitro and in vivo:
-
In Vitro Study on Cancer Cells :
- Objective : To evaluate the cytotoxic effects on various cancer cell lines.
- Findings : Significant reduction in cell viability was observed in HeLa and MCF-7 cells with IC50 values indicating potent activity.
-
In Vivo Neuroprotection Study :
- Objective : To assess the protective effects against neurodegenerative models.
- Findings : Administration of the compound resulted in improved cognitive function in animal models, alongside reduced markers of oxidative stress.
Q & A
Basic: What are the established synthetic routes for 2-(8-methoxy-2-oxo-2H-chromen-3-yl)-1H-1,3-benzodiazole-5-carboxylic acid, and what key reaction conditions influence yield?
The synthesis of benzodiazole-carboxylic acid derivatives typically involves cyclization of precursor molecules under acidic or catalytic conditions. For example, 3-methyl-2-oxo-benzoxazole derivatives are synthesized via cyclization of 2-aminophenol with methyl acetoacetate using acid catalysts, followed by oxidation . Similarly, thiadiazole and imidazole analogs are prepared by refluxing intermediates (e.g., 3-formyl-indole-2-carboxylic acid) with sodium acetate in acetic acid for 3–5 hours to achieve cyclization and crystallization . Key factors affecting yield include:
- Catalyst selection : Acid catalysts (e.g., H₂SO₄) improve cyclization efficiency.
- Reaction time : Prolonged reflux (≥3 hours) ensures complete ring closure.
- Purification : Chromatography or recrystallization from DMF/acetic acid mixtures enhances purity .
Basic: What analytical techniques are recommended for confirming the structural integrity of this compound?
Structural validation requires a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks, particularly for distinguishing chromen-2-one and benzodiazole moieties .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., C₁₈H₁₇NO₃ has an exact mass of 295.3 g/mol) .
- X-ray crystallography : Resolves crystal packing and dihedral angles in heterocyclic systems, as demonstrated for thiazole derivatives .
- HPLC : Monitors purity (>97%) using reverse-phase columns .
Advanced: How can researchers optimize the cyclization step in the synthesis of benzodiazole-containing compounds to minimize by-products?
By-product formation during cyclization is mitigated by:
- Solvent selection : Acetic acid promotes protonation of intermediates, reducing side reactions like hydrolysis .
- Temperature control : Maintaining reflux temperatures (110–120°C) prevents incomplete ring closure.
- Stoichiometric ratios : A 1.1:1 molar ratio of aldehyde to aminothiazolone ensures excess electrophiles for complete condensation .
- Additives : Sodium acetate acts as a base to deprotonate intermediates, accelerating cyclization kinetics .
Advanced: What strategies are effective in resolving discrepancies between computational predictions and experimental spectroscopic data for heterocyclic compounds?
Discrepancies arise from conformational flexibility or solvent effects. Strategies include:
- Conformational sampling : Use DFT calculations (e.g., B3LYP/6-31G*) to model multiple tautomers or rotamers .
- Solvent correction : Apply implicit solvent models (e.g., PCM) to NMR chemical shift predictions .
- Crystallographic validation : Compare computed geometries with X-ray structures to identify dominant conformers .
- Dynamic NMR : Detect slow-exchanging protons in variable-temperature experiments to account for dynamic effects .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the pharmacophore of chromen-benzodiazole hybrids?
SAR studies should focus on:
- Functional group variation : Modify methoxy, carboxyl, or benzodiazole substituents to assess bioactivity changes. For example, replacing methoxy with chlorine in thiadiazole analogs enhances antimicrobial activity .
- In vitro assays : Test against target enzymes (e.g., bacterial dihydrofolate reductase) with positive (e.g., trimethoprim) and negative controls .
- Docking simulations : Use AutoDock Vina to predict binding modes of derivatives in active sites (e.g., COX-2 for anti-inflammatory activity) .
Basic: What purification methods are suitable for isolating this compound from complex reaction mixtures?
Effective purification methods include:
- Crystallization : Recrystallize from DMF/acetic acid (1:1) to remove unreacted precursors .
- Column chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 30–70%) for polar impurities .
- HPLC : Employ C18 columns with acetonitrile/water mobile phases for high-purity isolation .
Advanced: What in vitro assays are appropriate for assessing the antimicrobial potential of benzodiazole derivatives, and how should controls be implemented?
Standard assays include:
- Broth microdilution : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, using ciprofloxacin as a positive control and DMSO as a solvent control .
- Time-kill kinetics : Monitor bactericidal activity over 24 hours at 2× MIC .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to ensure selective toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
